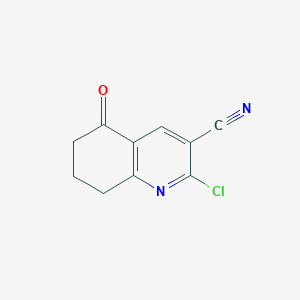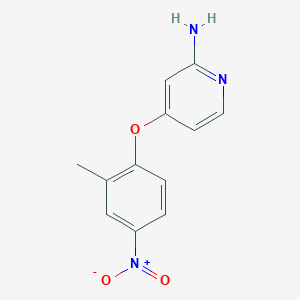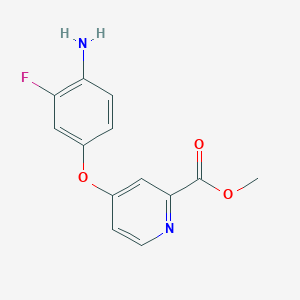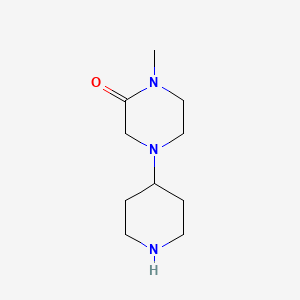
2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane
Vue d'ensemble
Description
2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane is a chemical compound with the molecular formula C11H26O4Si . It is also known as an electrolyte solvent .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 26 hydrogen atoms, 4 oxygen atoms, and 1 silicon atom . The exact mass of the molecule is 250.160034 Da .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 273.1±25.0 °C at 760 mmHg . The compound is air sensitive and moisture sensitive .Applications De Recherche Scientifique
Catalytic Synthesis of Oxygenated Fuels
Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME) A Review
- Polyoxymethylene dimethyl ethers (OME) are notable for their use as oxygenated fuels, offering environmental benefits like reduced hazardous exhaust emissions when used in diesel engines. Research focuses on simplifying production processes for these compounds to be more energy-efficient and selective in synthesis. This highlights the importance of research in finding efficient catalysts and processes for producing oxygenated compounds, potentially including or related to "2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane" (Baranowski, Bahmanpour, & Kröcher, 2017).
Environmental Impact and Applications
Review of Recent Findings on Occurrence and Fates of Siloxanes in Environmental Compartments - This review discusses the environmental distribution, migration, degradation, and transformation of siloxanes, which are widely used in consumer products and industrial processes. It covers the behavior of dimethylsiloxanes in various environmental matrices, indicating the significance of understanding the environmental impact of such compounds for sustainable use and management (Xiang, Liu, Xu, & Cai, 2021).
Biotechnology and Medicine Applications
Applications of Zeolites in Biotechnology and Medicine - A Review - While not directly related to "this compound," this review on zeolites highlights the diverse applications of microporous compounds in biotechnology and medicine. It emphasizes their use in environment protection, detoxication, improving nutrition status, separating biomolecules, and in medical applications such as drug delivery and tissue engineering (Bačáková, Vandrovcová, Kopová, & Jirka, 2018).
Alternative Fuel Applications
Applicability of Dimethyl Ether (DME) in a Compression Ignition Engine as an Alternative Fuel - This review focuses on dimethyl-ether (DME), highlighting its low emissions and superior atomization characteristics as an alternative fuel in compression ignition engines. The discussion includes technological adaptations required for DME use, such as injector design modifications, indicating a parallel in research efforts for developing alternative, environmentally friendly fuels (Park & Lee, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O4Si/c1-12-5-6-13-7-8-14-9-10-15-11-16(2,3)4/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODCNMFABWHNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232032 | |
| Record name | 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864079-63-0 | |
| Record name | 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864079-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


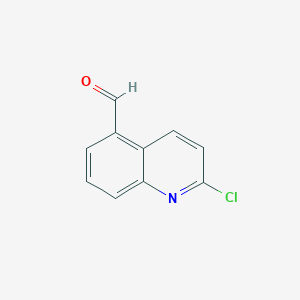
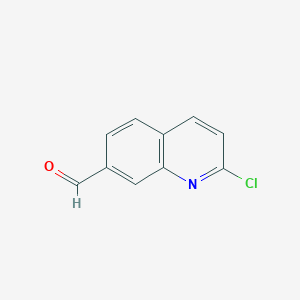
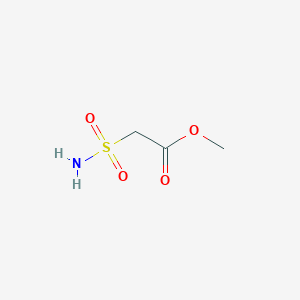
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)

![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)
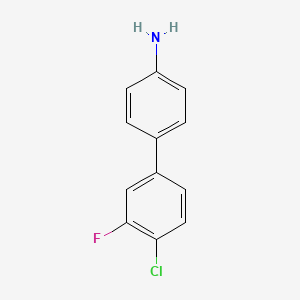
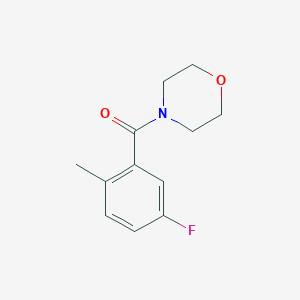
![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)

